7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound characterized by the fusion of a triazole ring with a pyridine ring, featuring a trifluoromethyl group at the 7-position. This compound has garnered attention due to its biological activity, particularly as an inhibitor of c-Met kinase, which plays a significant role in various cellular processes including proliferation and migration. Its unique structure contributes to its potential applications in medicinal chemistry and drug development.
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. It is commercially available for research purposes and has been studied extensively in the context of its pharmacological properties.
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one belongs to the class of triazolopyridines, which are known for their diverse biological activities. This specific compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one typically involves the cyclization of 2-pyridyl-substituted amidines with trifluoromethylating agents. One common approach includes:
The reaction conditions generally require specific temperature and solvent environments to optimize yields. For instance, reactions may be conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures to facilitate cyclization and minimize side reactions .
The molecular formula of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is C8H5F3N4O. The compound features:
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one can undergo several chemical transformations:
These reactions typically require specific catalysts (e.g., palladium complexes) and bases (e.g., triethylamine) to enhance reactivity and selectivity under optimized conditions.
The primary target for 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is c-Met kinase. The mechanism involves:
In vitro studies have demonstrated that this compound exhibits significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one has potential applications in:
This compound represents a promising candidate for further research and development in cancer therapeutics due to its unique structural features and biological activity.
The [1,2,4]triazolo[4,3-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry due to its versatile bioisosteric properties and capacity for diverse molecular interactions. This fused bicyclic core combines the π-deficient character of pyridine with the hydrogen-bonding capabilities of the triazole ring, enabling targeted binding to enzymatic pockets. Early derivatives like the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 6969-71-7) served as foundational structures for antifungals and CNS modulators, establishing the scaffold's pharmaceutical relevance [4]. The scaffold's synthetic flexibility facilitated rapid exploration of structure-activity relationships (SAR), particularly through substitutions at the C7 position, which significantly modulates electronic properties and binding affinity. By the 2010s, advanced derivatives demonstrated kinase inhibition and phosphodiesterase (PDE) modulation, exemplified by KCA-1490 – a pyrazolopyridine-based PDE3/4 inhibitor whose design principles informed triazolopyridine optimization . Patent activity surged around 2010–2020, with claims covering novel 7-substituted triazolopyridines as p38 MAPK inhibitors for inflammatory diseases and bromodomain inhibitors for oncology [8] [9]. The scaffold's evolution reflects a broader trend in fragment-based drug design, where compact bicyclic heteroaromatics serve as multipurpose pharmacophores with tunable physicochemical profiles.
The trifluoromethyl (–CF₃) group serves as a critical bioisostere in modern medicinal chemistry, with its incorporation at the C7 position of [1,2,4]triazolo[4,3-a]pyridine significantly enhancing target affinity and metabolic stability. Key physicochemical effects include:
Table 1: Physicochemical Impact of C7-Trifluoromethyl Substitution
Property | [1,2,4]Triazolo[4,3-a]pyridin-3-one | 7-(Trifluoromethyl) Derivative |
---|---|---|
Molecular Weight (g/mol) | 135.12 [4] | 202.14 [3] |
Formula | C₆H₅N₃O | C₇H₅F₃N₄ |
Hydrogen Bond Acceptors | 3 | 6 [3] |
logP (XLogP3) | 0.8 (calc.) | 1.7 [3] |
Water Solubility | Moderate | Low |
In biological systems, these properties translate to improved target engagement. For 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine, the –CF₃ group amplifies kinase inhibition by forming hydrophobic contacts with allosteric pockets inaccessible to non-fluorinated analogs [3]. Additionally, the substituent's metabolic stability reduces oxidative deactivation, extending plasma half-life in preclinical models. Molecular docking reveals that the –CF₃ group in triazolopyridine derivatives induces conformational changes in p38 MAPK's ATP-binding site, enhancing selectivity over related kinases [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5